6,6-Dimethyl-4-oxo-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid
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Overview
Description
6,6-Dimethyl-4-oxo-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid is an organic compound with the molecular formula C11H12O4. It is a member of the benzofuran family, characterized by a furan ring fused to a benzene ring. This compound is notable for its unique structure, which includes a carboxylic acid group and a ketone group, making it a versatile intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Dimethyl-4-oxo-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with resorcinol and potassium hydroxide in a methanol solution.
Hydrogenation: The mixture is subjected to hydrogenation in the presence of an active nickel catalyst, leading to the formation of potassium 3-ketocyclohex-1-enolate.
Cyclization: The intermediate is then cyclized with ethyl bromopyruvate under alkaline conditions.
Acidification: Finally, the product is acidified to yield this compound
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps: hydrogenation, cyclization, and acidification, but with optimized reaction conditions to ensure higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
6,6-Dimethyl-4-oxo-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding dioxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The carboxylic acid group can participate in substitution reactions to form esters or amides
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used for reduction.
Substitution: Reagents like thionyl chloride or acid chlorides are used for substitution reactions.
Major Products
Oxidation: Produces dioxo derivatives.
Reduction: Yields alcohol derivatives.
Substitution: Forms esters or amides depending on the reagents used.
Scientific Research Applications
6,6-Dimethyl-4-oxo-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of 6,6-Dimethyl-4-oxo-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors, modulating their activity.
Pathways: It can influence various biochemical pathways, including those involved in inflammation and pain signaling
Comparison with Similar Compounds
Similar Compounds
4,5-Dioxo-2,3-diaryl-5-diazo-6,6-dimethyl-4,5,6,7-tetrahydroindazoles: These compounds share a similar core structure but differ in functional groups and substitution patterns.
Dimethyl esters of 7-oxo-4,5,6,7-tetrahydrobenzofuran: These esters are structurally related but have different functional groups.
Uniqueness
6,6-Dimethyl-4-oxo-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid is unique due to its specific combination of a carboxylic acid group and a ketone group within the benzofuran framework. This unique structure imparts distinct chemical reactivity and potential biological activity, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C11H12O4 |
---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
6,6-dimethyl-4-oxo-5,7-dihydro-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C11H12O4/c1-11(2)4-7(12)6-3-8(10(13)14)15-9(6)5-11/h3H,4-5H2,1-2H3,(H,13,14) |
InChI Key |
FFXVUHGBBWBUGR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C=C(O2)C(=O)O)C(=O)C1)C |
Origin of Product |
United States |
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